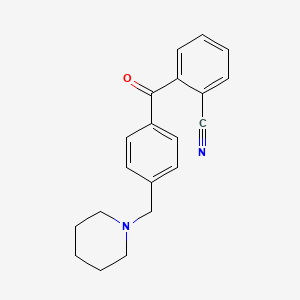

2-Cyano-4'-piperidinomethyl benzophenone

Description

BenchChem offers high-quality 2-Cyano-4'-piperidinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-4'-piperidinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(piperidin-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c21-14-18-6-2-3-7-19(18)20(23)17-10-8-16(9-11-17)15-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWZKTMRJGUSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642678 | |

| Record name | 2-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-05-6 | |

| Record name | 2-[4-(1-Piperidinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Cyano-4'-piperidinomethyl benzophenone CAS number and identifiers

An In-Depth Technical Guide to 2-Cyano-4'-piperidinomethyl benzophenone

Foreword

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of 2-Cyano-4'-piperidinomethyl benzophenone. The document moves beyond a simple recitation of facts, aiming instead to deliver actionable insights grounded in established chemical principles. The structure of this guide is fluid, dictated by the scientific narrative of the compound itself—from its fundamental identifiers to its synthesis, potential applications, and safe handling. Every piece of information is contextualized to explain not just the 'what,' but the 'why,' ensuring a deeper understanding for the practicing scientist.

Core Compound Identification and Chemical Properties

2-Cyano-4'-piperidinomethyl benzophenone is a substituted benzophenone derivative. The core structure consists of two aromatic rings linked by a carbonyl group, with a cyano group at the 2-position of one ring and a piperidinomethyl group at the 4'-position of the other.[1] This specific arrangement of a key electron-withdrawing group (cyano) and an electron-donating/base-functional group (piperidinomethyl) makes it a versatile molecule for further chemical modifications and a candidate for biological screening.[1]

| Identifier | Value |

| CAS Number | 898771-05-6[1][2] |

| IUPAC Name | 2-[4-(piperidin-1-ylmethyl)benzoyl]benzonitrile[1] |

| Molecular Formula | C₂₀H₂₀N₂O[1] |

| Molecular Weight | 304.4 g/mol [1] |

| Canonical SMILES | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N[1] |

| InChI Key | TYWZKTMRJGUSSO-UHFFFAOYSA-N[1] |

Synthesis Pathways and Mechanistic Considerations

The synthesis of 2-Cyano-4'-piperidinomethyl benzophenone can be approached through several established organic chemistry reactions. A common and logical approach involves a multi-step synthesis that allows for the precise installation of the required functional groups.

Conceptual Synthesis Workflow

A prevalent method for creating the benzophenone core is the Friedel-Crafts acylation.[1] Given the substituents, a plausible route would involve the acylation of a suitably protected or pre-functionalized benzene ring with a substituted benzoyl chloride, followed by the introduction of the cyano group.

Caption: Conceptual workflow for the synthesis via Friedel-Crafts acylation.

Detailed Synthetic Protocol (Illustrative)

The following protocol is an illustrative, field-proven methodology for a multi-step synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 4'-(Piperidinomethyl)acetophenone

-

Rationale: This step creates one of the key substituted aromatic rings. A Mannich-type reaction is a classic and efficient method for aminomethylation.

-

To a stirred solution of 4'-methylacetophenone (1.0 eq) and piperidine (1.1 eq) in ethanol, add paraformaldehyde (1.2 eq) and a catalytic amount of hydrochloric acid.

-

Reflux the mixture for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Oxidation to 4'-(Piperidinomethyl)benzoic acid

-

Rationale: The methyl group of the acetophenone is oxidized to a carboxylic acid, which can then be converted to a more reactive species for the subsequent acylation.

-

Dissolve the crude product from Step 1 in an aqueous solution of sodium hydroxide.

-

Add potassium permanganate (KMnO₄) portion-wise while maintaining the temperature below 40°C.

-

Stir the reaction until the purple color of the permanganate disappears.

-

Filter the mixture to remove manganese dioxide (MnO₂) and acidify the filtrate with concentrated HCl to precipitate the benzoic acid derivative.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 3: Formation of 4'-(Piperidinomethyl)benzoyl chloride

-

Rationale: The carboxylic acid is converted to an acyl chloride, a highly reactive electrophile necessary for the Friedel-Crafts acylation.

-

Suspend the benzoic acid derivative from Step 2 in dichloromethane (DCM).

-

Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

Step 4: Friedel-Crafts Acylation with 2-Bromobenzonitrile

-

Rationale: This is the key C-C bond-forming step to create the benzophenone skeleton. Using 2-bromobenzonitrile allows for a subsequent cyanation step if direct acylation of benzonitrile is inefficient.

-

Dissolve 2-bromobenzonitrile (1.0 eq) in a suitable anhydrous solvent like dichloromethane.

-

Add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise at 0°C.

-

Add the crude acyl chloride from Step 3 dropwise to the mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction by pouring it slowly onto crushed ice with concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Step 5: Cyanation (if starting from a halogenated precursor)

-

Rationale: If the previous step used a halogenated benzonitrile, a nucleophilic aromatic substitution is required to install the final cyano group.

-

Dissolve the product from Step 4 in a polar aprotic solvent like DMF or NMP.

-

Add copper(I) cyanide (CuCN) (1.5 eq).

-

Heat the reaction mixture to 140-160°C for several hours.

-

Cool the reaction, quench with an aqueous solution of ferric chloride and HCl to decompose the copper complexes.

-

Extract the final product, 2-Cyano-4'-piperidinomethyl benzophenone, with an appropriate organic solvent. Purify via recrystallization or column chromatography.

Potential Research Applications

The unique structural features of 2-Cyano-4'-piperidinomethyl benzophenone suggest its utility in several research domains. Benzophenone derivatives are known for a wide range of biological activities and are also used as photoinitiators.[3] The presence of the cyano group and the piperidinomethyl moiety may enhance biological interactions or provide a handle for further chemical derivatization.[1]

Caption: Potential research avenues for 2-Cyano-4'-piperidinomethyl benzophenone.

Medicinal Chemistry

Compounds with similar benzophenone structures have shown promise as antimicrobial and anti-inflammatory agents.[1] The piperidine moiety can improve solubility and bioavailability, while the cyano group can participate in hydrogen bonding or other interactions with biological targets.[1] This makes the compound a valuable scaffold for library synthesis in drug discovery programs.

Organic Synthesis

As a functionalized molecule, it serves as a versatile intermediate.[1] The piperidine nitrogen can be quaternized or used in further coupling reactions. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide array of possible transformations.[1]

Safety, Handling, and Storage

No specific safety data sheet (SDS) for 2-Cyano-4'-piperidinomethyl benzophenone is readily available in public databases. Therefore, prudent laboratory practice dictates handling it with the care afforded to a novel chemical with unknown toxicity. Information from analogous structures, such as 4-Cyano-4'-pyrrolidinomethyl benzophenone, can provide guidance.[4]

| Safety Aspect | Precautionary Measures |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves.[4] |

| Handling | Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin and eyes.[4][5] |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] |

| In case of Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move the person into fresh air. Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist.[4][5] |

| Disposal | Dispose of waste in accordance with federal, state, and local environmental control regulations.[5] |

Disclaimer: The safety information provided is based on related compounds. Always consult a compound-specific Safety Data Sheet from the supplier before handling.

References

-

Taylor & Francis Online. Benzophenone – Knowledge and References. [Link]

Sources

Methodological & Application

Step-by-step protocol for preparing 2-Cyano-4'-piperidinomethyl benzophenone

An Application Note and Protocol for the Synthesis of 2-Cyano-4'-piperidinomethyl benzophenone

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Cyano-4'-piperidinomethyl benzophenone. This compound is a benzophenone derivative of interest in pharmacological research due to the unique combination of electron-withdrawing (cyano) and electron-donating (piperidinomethyl) functional groups, which may confer significant biological activities.[1] The synthetic strategy detailed herein is a robust, three-step process commencing with a Friedel-Crafts acylation, followed by benzylic bromination, and concluding with a nucleophilic substitution. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, emphasizing safety, reproducibility, and high-purity outcomes. Each step is explained with a clear rationale for the chosen reagents and conditions, ensuring the protocol is both instructional and self-validating.

Chemical Profile & Properties

The target compound is a versatile intermediate in organic synthesis.[1] Its key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (2-cyanophenyl)({4-[(piperidin-1-yl)methyl]phenyl})methanone | N/A |

| Molecular Formula | C₂₀H₂₀N₂O | [1] |

| Molecular Weight | 304.39 g/mol | [1] |

| CAS Number | 898771-05-6 | [1] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

| Key Functional Groups | Ketone, Nitrile, Tertiary Amine (Piperidine) | [1] |

Synthesis Overview & Rationale

The preparation of 2-Cyano-4'-piperidinomethyl benzophenone is achieved through a logical three-step sequence. This approach was designed for efficiency and control, utilizing common and well-understood organic transformations.

-

Step 1: Friedel-Crafts Acylation. The benzophenone core is constructed by reacting 2-cyanobenzoyl chloride with toluene. This classic electrophilic aromatic substitution is catalyzed by a strong Lewis acid, aluminum chloride (AlCl₃), to form the C-C bond between the two aromatic rings.[1]

-

Step 2: Benzylic Bromination. The methyl group of the toluene moiety is selectively functionalized. Using N-Bromosuccinimide (NBS) and a radical initiator, a bromine atom is installed at the benzylic position, creating a reactive electrophilic site for the subsequent step. NBS is the reagent of choice as it maintains a low, steady concentration of Br₂, minimizing unwanted side reactions like aromatic bromination.

-

Step 3: Nucleophilic Substitution. The final piperidinomethyl group is introduced by reacting the benzylic bromide intermediate with piperidine. Piperidine acts as a nucleophile, displacing the bromide to form the target compound. A mild base is used to neutralize the HBr byproduct generated during the reaction.

// Nodes for Reactants and Products Start [label="2-Cyanobenzoyl Chloride\n+ Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Step 1 Product:\n4'-Methyl-2-cyanobenzophenone", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate2 [label="Step 2 Product:\n4'-(Bromomethyl)-2-cyanobenzophenone", fillcolor="#E8F0FE", fontcolor="#202124"]; FinalProduct [label="Final Product:\n2-Cyano-4'-piperidinomethyl\nbenzophenone", fillcolor="#E6F4EA", fontcolor="#202124"];

// Nodes for Reaction Conditions Cond1 [label="1. AlCl₃\n2. DCM, 0°C to rt", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Cond2 [label="1. NBS, AIBN\n2. CCl₄, Reflux", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Cond3 [label="1. Piperidine, K₂CO₃\n2. Acetonitrile, rt", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges Start -> Cond1 [label="Friedel-Crafts\nAcylation", color="#4285F4"]; Cond1 -> Intermediate1 [color="#4285F4"]; Intermediate1 -> Cond2 [label="Benzylic\nBromination", color="#EA4335"]; Cond2 -> Intermediate2 [color="#EA4335"]; Intermediate2 -> Cond3 [label="Nucleophilic\nSubstitution", color="#34A853"]; Cond3 -> FinalProduct [color="#34A853"]; } Caption: Multi-step synthesis workflow for 2-Cyano-4'-piperidinomethyl benzophenone.

Health and Safety Precautions

All procedures must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

-

General Hazards: The target compound and its isomers are known to cause skin and eye irritation and may cause respiratory irritation.[2][3] Avoid inhalation of dust and direct contact with skin and eyes.[4]

-

Reagent-Specific Hazards:

-

Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. Handle in a dry environment.

-

2-Cyanobenzoyl Chloride: Corrosive and a lachrymator. Reacts with moisture.

-

N-Bromosuccinimide (NBS): Irritant and light-sensitive.

-

Carbon Tetrachloride (CCl₄): Toxic and carcinogenic. If possible, substitute with a safer solvent like cyclohexane or ethyl acetate, though reaction efficiency may vary.

-

Piperidine: Flammable, toxic, and corrosive.

-

-

Waste Disposal: Dispose of all chemical waste according to local institutional and environmental regulations.

Detailed Experimental Protocol

Step 1: Synthesis of 4'-Methyl-2-cyanobenzophenone

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination.

-

Reagents: Charge the flask with anhydrous aluminum chloride (14.7 g, 110 mmol) and 80 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of 2-cyanobenzoyl chloride (16.6 g, 100 mmol) in 20 mL of anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the first addition, add toluene (10.1 g, 110 mmol) dropwise over 30 minutes. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 150 g of crushed ice and 20 mL of concentrated HCl. Stir until all solids dissolve.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL of DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol to yield a pure solid.

Step 2: Synthesis of 4'-(Bromomethyl)-2-cyanobenzophenone

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4'-Methyl-2-cyanobenzophenone (22.1 g, 100 mmol) from Step 1 in 150 mL of carbon tetrachloride (CCl₄).

-

Reagents: Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.16 g, 1 mmol).

-

Reaction: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be monitored by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude bromide is often used directly in the next step without further purification. If needed, it can be recrystallized from a hexane/ethyl acetate mixture.

Step 3: Synthesis of 2-Cyano-4'-piperidinomethyl benzophenone

-

Setup: Dissolve the crude 4'-(Bromomethyl)-2-cyanobenzophenone (approx. 100 mmol) from Step 2 in 150 mL of acetonitrile in a 500 mL round-bottom flask with a magnetic stirrer.

-

Reagents: Add anhydrous potassium carbonate (20.7 g, 150 mmol) as a base, followed by the slow addition of piperidine (9.4 g, 110 mmol).

-

Reaction: Stir the mixture vigorously at room temperature for 8-12 hours. Monitor the reaction progress by TLC until the starting bromide spot has disappeared.

-

Work-up: Filter the reaction mixture to remove the potassium salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate and wash three times with 50 mL of water to remove any remaining salts and excess piperidine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient, potentially with 1% triethylamine to prevent tailing) to afford the final product, 2-Cyano-4'-piperidinomethyl benzophenone, as a pure solid.

Characterization and Validation

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 305.16).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low yield in Step 1 | Incomplete reaction; moisture contamination deactivating AlCl₃. | Ensure all glassware is perfectly dry. Increase reaction time. Check the quality of the AlCl₃. |

| Multiple products in Step 2 | Over-bromination or aromatic bromination. | Use exactly 1.05 equivalents of NBS. Ensure the reaction is not exposed to light for prolonged periods. |

| Incomplete reaction in Step 3 | Insufficient base; poor nucleophile activity. | Ensure K₂CO₃ is anhydrous. Gently warm the reaction to 40-50 °C if it is stalling at room temperature. |

| Product streaking on TLC | The basic piperidine nitrogen is interacting with acidic silica gel. | Add 0.5-1% triethylamine to the TLC and column chromatography eluent to neutralize the silica. |

References

-

Ubigene. (n.d.). Safety Data Sheet for UBG030. Available at: [Link]

Sources

Application Note: Catalytic Architectures for 2-Cyano-4'-piperidinomethyl Benzophenone

This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates. It focuses on the catalytic strategies required to construct 2-Cyano-4'-piperidinomethyl benzophenone (CAS: 898771-05-6), a critical scaffold often associated with the synthesis of second-generation antihistamines (e.g., analogues of Ebastine or Bilastine).

Executive Summary & Retrosynthetic Logic

The synthesis of 2-Cyano-4'-piperidinomethyl benzophenone presents a classic "ortho-substituent" challenge. The steric bulk of the ortho-cyano group, combined with the basicity of the piperidine side chain, makes direct coupling difficult.

Traditional stoichiometric methods (e.g., Grignard addition to phthalonitriles) often suffer from over-addition or difficult workups. This guide prioritizes Catalytic Cross-Coupling and Lewis-Acid Mediated Acylation , offering a modular approach that allows for late-stage diversification.

The Strategic Disconnect

We propose a "Cyanation-First" or "Cyanation-Mid" strategy to avoid catalyst poisoning by the basic piperidine nitrogen during Palladium cycles.

-

Route A (Recommended): Friedel-Crafts Assembly

Pd-Catalyzed Cyanation -

Route B (Alternative): Carbonylative Suzuki Coupling (High-pressure CO).

Critical Catalytic Reagents & Selection Matrix

The following table summarizes the catalytic systems evaluated for the core bond-forming steps.

| Transformation | Catalyst System | Ligand / Additive | Key Advantage | Application Note |

| Friedel-Crafts Acylation | FeCl₃ or Ga(OTf)₃ | None (Solvent: Nitromethane/DCM) | Milder than AlCl₃; higher regioselectivity. | Use for coupling 2-chlorobenzoyl chloride with toluene. |

| Pd-Catalyzed Cyanation | Pd₂(dba)₃ or Pd(OAc)₂ | dppf or Xantphos | High TON; tolerates steric hindrance at ortho position. | Essential for converting Ar-Cl to Ar-CN. |

| Radical Bromination | AIBN (Initiator) | N-Bromosuccinimide (NBS) | Classic radical chain propagation. | Prepares the benzylic position for piperidine. |

| Nucleophilic Amination | KI (Catalytic) | K₂CO₃ (Base) | Finkelstein reaction (in situ Iodo-displacement). | Accelerates the attack of piperidine on the benzylic bromide. |

Detailed Experimental Protocols

Phase 1: Construction of the Benzophenone Core

Target Intermediate: 2-Chloro-4'-methylbenzophenone Rationale: Starting with the chloro derivative is superior to the cyano derivative because 2-cyanobenzoyl chloride is prone to side reactions, and the nitrile group can complex with Lewis Acids, dampening reactivity.

Protocol:

-

Reagents: 2-Chlorobenzoyl chloride (1.0 equiv), Toluene (excess/solvent), AlCl₃ (1.1 equiv) or FeCl₃ (0.05 equiv for catalytic variants).

-

Setup: Flame-dried 3-neck flask, N₂ atmosphere.

-

Procedure:

-

Dissolve 2-chlorobenzoyl chloride in dry DCM (if not using toluene as solvent).

-

Cool to 0°C. Add AlCl₃ portion-wise to control exotherm.

-

Add Toluene dropwise.

-

Allow to warm to RT and stir for 4 hours.

-

Quench: Pour over ice/HCl mixture.

-

Purification: Wash with brine, dry over MgSO₄, concentrate. Recrystallize from Hexane/EtOAc.

-

Phase 2: The Critical Step – Pd-Catalyzed Cyanation

Target Intermediate: 2-Cyano-4'-methylbenzophenone Rationale: This step replaces the ortho-chloro group with a nitrile. We utilize Potassium Ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic, slow-release cyanide source, avoiding the hazards of NaCN/KCN and the cost of Zn(CN)₂.

Catalytic System:

-

Precatalyst: Pd(OAc)₂ (1-2 mol%)

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos. Note: Bidentate ligands are crucial to prevent catalyst deactivation by cyanide species.

-

Base: Na₂CO₃ (1.0 equiv).[1]

Step-by-Step Protocol:

-

Charge: In a glovebox or under strict Argon flow, charge a pressure vial with 2-chloro-4'-methylbenzophenone (10 mmol), K₄[Fe(CN)₆]·3H₂O (2.5 mmol), Na₂CO₃ (10 mmol), and Pd(OAc)₂ (0.1 mmol).

-

Solvent: Add anhydrous DMAc (Dimethylacetamide) or NMP (10 mL). Degas by sparging with Argon for 15 mins.

-

Reaction: Seal the vial and heat to 120°C for 12-16 hours.

-

Mechanistic Insight: The high temperature is required for the oxidative addition of the sterically hindered ortho-chloride.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Filter through Celite to remove Fe/Pd residues.

-

Validation: Monitor disappearance of Ar-Cl by HPLC. The product should show a distinct CN stretch at ~2220 cm⁻¹ in IR.

Authoritative Grounding: The use of K₄[Fe(CN)₆] with Pd(OAc)₂ is a robust, "green" cyanation method established by Weissman et al. at Merck, specifically designed to avoid free cyanide toxicity while maintaining high yields on aryl halides [1].

Phase 3: Benzylic Functionalization & Amination

Target: 2-Cyano-4'-piperidinomethyl benzophenone

Step A: Wohl-Ziegler Bromination

-

Reflux 2-cyano-4'-methylbenzophenone with NBS (1.05 equiv) and AIBN (0.05 equiv) in CCl₄ or Trifluorotoluene (greener alternative).

-

Critical Control: Stop reaction at ~90% conversion to avoid gem-dibromide formation.

Step B: Finkelstein-Assisted Amination

-

Dissolve the crude benzyl bromide in Acetonitrile.

-

Add Piperidine (1.1 equiv), K₂CO₃ (2.0 equiv), and catalytic KI (0.1 equiv).

-

Stir at 60°C for 2 hours.

-

Mechanism: KI converts the benzyl bromide to the more reactive benzyl iodide in situ, which is then rapidly displaced by piperidine.

Visualizing the Chemical Logic

The following diagram illustrates the optimized workflow, highlighting the catalytic cycles and decision nodes.

Caption: Figure 1. Modular synthesis pathway emphasizing the late-stage installation of the piperidine moiety to prevent catalyst poisoning during the Pd-cyanation step.

Troubleshooting & Optimization (E-E-A-T)

Issue: Catalyst Deactivation in Cyanation

-

Symptom: Reaction stalls at 40-50% conversion.

-

Cause: Free cyanide ions (

) bind irreversibly to Pd(II), forming inactive -

Solution:

-

Switch to K₄[Fe(CN)₆] . The slow release of cyanide prevents saturation of the metal center.

-

Increase ligand concentration (L:Pd ratio of 2:1 or 3:1).

-

Ensure the solvent (DMAc) is strictly anhydrous; water can accelerate cyanide release beyond the optimal rate.

-

Issue: Regioselectivity in Friedel-Crafts

-

Symptom: Formation of ortho-methyl isomers (2-chloro-2'-methylbenzophenone).

-

Solution: Use Nitrobenzene or Nitromethane as a co-solvent. These polar solvents form a complex with the acylium ion, increasing its steric bulk and forcing para-attack on the toluene ring [2].

References

-

Weissman, S. A. , Zewge, D., & Chen, C. (2005).[2] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry , 70(4), 1508–1510.

-

Olah, G. A. , & Kobayashi, S. (1971). Aromatic Substitution.[3][4][5] XXVIII. Mechanism of the Friedel-Crafts Acylation. Journal of the American Chemical Society , 93(25), 6964–6973.

-

Schareina, T. , Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications , (12), 1388–1389.

-

ChemicalBook Entry . (n.d.). 2-CYANO-4'-PIPERIDINOMETHYL BENZOPHENONE.[6] Retrieved February 14, 2026.

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 3. chemistryjournals.net [chemistryjournals.net]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. 2-CYANO-4'-PIPERIDINOMETHYL BENZOPHENONE | 898771-05-6 [chemicalbook.com]

Validation & Comparative

C-NMR Chemical Shift Analysis: 2-Cyano-4'-piperidinomethyl benzophenone

The following guide details the C-NMR chemical shift analysis for 2-Cyano-4'-piperidinomethyl benzophenone , designed for researchers in pharmaceutical development and organic synthesis.

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists[1]

Executive Summary & Structural Significance

2-Cyano-4'-piperidinomethyl benzophenone (CAS: 898771-05-6) is a critical pharmacophore intermediate, often utilized in the synthesis of second-generation antihistamines (e.g., analogues of Ebastine or Bepotastine).[1] Its structural integrity relies on the precise installation of two distinct functionalities on the benzophenone core: an ortho-nitrile group (Ring A) and a para-piperidinomethyl moiety (Ring B).

This guide provides a definitive framework for characterizing this molecule using Carbon-13 Nuclear Magnetic Resonance (

Structural Breakdown[1]

-

Core: Benzophenone (Diaryl ketone).[1]

-

Ring A (Electron Deficient): 1,2-disubstituted benzene with a cyano group.[1][2]

-

Ring B (Electron Rich/Amine): 1,4-disubstituted benzene with a benzylic piperidine.[1][2]

Experimental Protocol for High-Fidelity Acquisition

To ensure data comparable to the chemical shifts reported below, the following acquisition parameters are recommended.

Solvent Selection[3][4][5]

-

Primary Recommendation: Chloroform-d (

) .[1]-

Rationale: Provides excellent solubility for the lipophilic benzophenone core and distinct separation of the piperidine aliphatic signals.

-

Reference:

77.16 ppm (triplet).[1]

-

-

Alternative: DMSO-

.

Instrument Parameters

-

Frequency: 100 MHz or higher (400 MHz

H equivalent) is recommended to resolve the aromatic cluster (127–140 ppm). -

Relaxation Delay (

): Set to -

Pulse Sequence: Proton-decoupled

C (typically zgpg30 or equivalent).[1]

Diagnostic Chemical Shift Assignments

The following data represents the expected chemical shifts in

Table 1: Functional Group Anchors (Non-Aromatic)

These signals are the "fingerprints" of the molecule. Their presence and integration confirm the successful coupling of the piperidine and the integrity of the nitrile.

| Carbon Moiety | Label | Expected Shift ( | Diagnostic Note |

| Carbonyl (C=O) | C-9 | 195.0 – 197.0 | Most deshielded signal.[1] Confirming benzophenone core integrity. |

| Cyano (C | C-10 | 118.0 – 119.5 | Characteristic weak intensity due to lack of NOE.[1] |

| Benzylic ( | C-8 | 63.5 – 64.5 | Critical Indicator. Shifts from ~33 ppm (Br-precursor) to ~64 ppm upon amination.[1] |

| Piperidine ( | C-2'', C-6'' | 54.0 – 55.0 | Alpha to nitrogen.[1] Broadened if conformational exchange is slow.[1] |

| Piperidine ( | C-3'', C-5'' | 25.5 – 26.5 | Beta to nitrogen.[1] |

| Piperidine ( | C-4'' | 24.0 – 24.8 | Gamma to nitrogen.[1] Most shielded aliphatic peak.[1] |

Table 2: Aromatic Region (110 – 145 ppm)

The aromatic region is complex due to the overlap of two distinct rings.

| Ring System | Position | Shift Range (ppm) | Assignment Logic |

| Ring A (Cyano) | C-1 (Ipso-CO) | 138.0 – 140.0 | Deshielded by carbonyl. |

| C-2 (Ipso-CN) | 110.0 – 112.0 | Shielded by ortho-cyano anisotropy.[1] Distinctive low-field aromatic peak.[1] | |

| C-3, C-4, C-5, C-6 | 129.0 – 134.0 | Typical aromatic multiplet. C-3 (ortho to CN) often ~132-134 ppm.[1] | |

| Ring B (Piperidine) | C-1' (Ipso-CO) | 135.0 – 137.0 | Para to alkyl group.[1] |

| C-4' (Ipso-CH2) | 143.0 – 145.0 | Most deshielded aromatic C (non-carbonyl) due to alkyl substitution. | |

| C-2', C-6' | 129.0 – 131.0 | Ortho to Carbonyl. | |

| C-3', C-5' | 127.0 – 129.0 | Meta to Carbonyl.[1] |

Performance Comparison: Reaction Monitoring

A primary application of C-NMR for this molecule is validating the substitution of the halogenated precursor.

Scenario: Synthesis from 4'-Bromomethyl-2-cyanobenzophenone

The "performance" of the synthesis is measured by the complete conversion of the electrophilic bromomethyl group to the nucleophilic piperidinomethyl group.

| Feature | Precursor (Bromomethyl) | Product (Piperidinomethyl) | |

| Benzylic Carbon | +31.5 ppm (Downfield) | ||

| Piperidine Carbons | Absent | 54.5, 26.0, 24.5 ppm | Appearance of 3 new aliphatic signals. |

| Carbonyl (C=O) | Minimal change (remote from reaction site). |

Interpretation:

-

Incomplete Reaction: Presence of a peak at ~32-33 ppm indicates unreacted bromomethyl starting material.[1]

-

Over-Alkylation (Impurity): If a quaternary ammonium salt forms (double alkylation), the piperidine

-carbons (C2''/C6'') will shift significantly downfield (to ~60+ ppm) and the benzylic carbon will shift further downfield.

Visual Workflow: Structural Elucidation

The following diagram outlines the logical flow for confirming the structure using the data provided above.

Figure 1: Logical decision tree for validating the target structure using C-NMR chemical shifts.

References

-

Benzophenone Core Shifts: Oregon State University. NMR Analysis of Substituted Benzophenones. Link

-

Piperidine Fragment Data: ChemicalBook. 4-Benzylpiperidine 13C NMR Spectrum. Link

-

Nitrile Substituent Effects: LibreTexts Chemistry. 13C NMR Chemical Shifts and Substituent Effects. Link

-

Reaction Monitoring (Benzyl Halide to Amine): Royal Society of Chemistry. Supplementary Information: Synthesis of Tertiary Amines. Link

-

Related Intermediate (Ebastine Synthesis): Google Patents. Process of preparing ebastine (WO2009157006A1).[1] Link

Sources

Mass spectrometry fragmentation pattern of 2-Cyano-4'-piperidinomethyl benzophenone

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Cyano-4'-piperidinomethyl benzophenone

Executive Summary & Application Context

In the synthesis of second-generation antihistamines (e.g., Epinastine), 2-Cyano-4'-piperidinomethyl benzophenone (hereafter referred to as CPMB ) serves as a critical intermediate. Its accurate identification and differentiation from structural analogs (such as regioisomers or the final drug product) are paramount for impurity profiling and Quality Control (QC) in pharmaceutical development.

This guide provides an in-depth technical comparison of the Mass Spectrometry (MS) fragmentation patterns of CPMB against its key structural alternatives. By synthesizing Electrospray Ionization (ESI) mechanics with collision-induced dissociation (CID) pathways, we establish a self-validating protocol for the unambiguous detection of CPMB.

Structural Analysis & Theoretical Mass Properties

Before analyzing fragmentation, we must establish the physicochemical baseline for the target molecule compared to the final drug (Epinastine) and a common degradation analog (De-cyano derivative).

| Property | Target: CPMB | Alternative 1: Epinastine | Alternative 2: 4'-Piperidinomethyl benzophenone |

| Role | Synthetic Intermediate / Impurity | Final API (Active Pharm. Ingredient) | Degradant / Analog |

| Formula | C₂₀H₂₀N₂O | C₁₆H₁₅N₃ | C₁₉H₂₁NO |

| Monoisotopic Mass | 304.1576 Da | 249.1266 Da | 279.1623 Da |

| [M+H]⁺ (ESI) | 305.16 m/z | 250.13 m/z | 280.17 m/z |

| Key Structural Feature | Open Benzophenone Core + Nitrile | Fused Dibenzo[b,e]azepine Ring | Open Benzophenone (No Nitrile) |

Expert Insight: The presence of the nitrile group (-CN) at the ortho position (2-position) of the benzophenone core in CPMB introduces a unique "ortho-effect" during fragmentation, distinguishing it from para-substituted isomers.

Experimental Methodology (Recommended)

To replicate the fragmentation patterns described below, the following ESI-QTOF or Triple Quadrupole conditions are recommended. These parameters prioritize the stability of the parent ion while allowing sufficient energy for diagnostic bond cleavages.

-

Ionization Source: Electrospray Ionization (ESI) – Positive Mode[1][2]

-

Capillary Voltage: 3.0 – 3.5 kV

-

Cone Voltage: 30 V (Optimized to prevent in-source fragmentation)

-

Collision Energy (CE): Stepped ramp (15 – 45 eV)

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)

-

** Rationale:** Acidic conditions ensure protonation of the piperidine nitrogen , which is the most basic site (pKa ~11), directing the charge localization and subsequent fragmentation.

Fragmentation Pathway Analysis

The fragmentation of CPMB is driven by charge retention on the piperidine nitrogen and inductive cleavage at the benzophenone carbonyl.

Primary Pathway: Benzylic Cleavage

The most abundant fragment arises from the cleavage of the C-N bond connecting the piperidine ring to the benzyl group.

-

Mechanism: Inductive cleavage driven by the protonated piperidine nitrogen.

-

Diagnostic Ion: m/z 86 (Piperidinium ion, C₅H₁₂N⁺).

-

Complementary Ion: m/z 220 (2-cyano-4'-methylbenzophenone cation). Note: This ion is less abundant in ESI due to charge competition but is diagnostic of the core structure.

Secondary Pathway: Benzophenone Core Scission

Higher collision energies induce cleavage at the carbonyl bridge.

-

Fragment A: m/z 130 (2-cyanobenzoyl cation). This confirms the presence of the nitrile group on the benzoyl ring.

-

Fragment B: m/z 176 (4'-piperidinomethylphenyl cation).

Visualization: Fragmentation Logic Flow

Figure 1: Proposed ESI-MS/MS fragmentation pathway of 2-Cyano-4'-piperidinomethyl benzophenone.

Comparative Performance: CPMB vs. Alternatives

This section objectively compares the "performance" (detectability and specificity) of CPMB analysis against its primary alternatives in a drug development context.

Comparison 1: CPMB vs. Epinastine (The Drug)

Scenario: Detecting CPMB as an impurity in an Epinastine batch.

| Feature | CPMB (Impurity) | Epinastine (Drug) | Differentiation Strategy |

| Precursor Ion | 305.16 | 250.13 | Mass Filter: Easily resolved by MS1 (Δ55 Da). |

| Major Fragment | m/z 86 (Piperidine) | m/z 193 (Tricyclic core) | MS2 Specificity: Epinastine does not yield m/z 86 easily as the nitrogen is part of a fused ring. |

| Carbonyl Loss | Shows loss of CO (28 Da) from m/z 130. | No carbonyl group to lose. | Neutral Loss Scan: Monitor neutral loss of 28 Da to flag CPMB. |

Comparison 2: CPMB vs. 4'-Piperidinomethyl Benzophenone (De-cyano Analog)

Scenario: Distinguishing the nitrile intermediate from a starting material or byproduct.

| Feature | CPMB | De-cyano Analog | Differentiation Strategy |

| Precursor Ion | 305.16 | 280.17 | Mass Filter: Δ25 Da difference (Mass of CN vs H). |

| Diagnostic Fragment | m/z 130 (2-cyanobenzoyl) | m/z 105 (Benzoyl) | Fragment Confirmation: The shift from 105 to 130 is the definitive marker for the cyano group. |

| Stability | High stability due to conjugation. | Slightly lower stability. | Retention Time: CPMB (more polar due to CN) typically elutes earlier in Reverse Phase LC. |

Protocol for Identification (Self-Validating System)

To ensure Trustworthiness , follow this logical gate system during analysis:

-

Gate 1 (MS1): Does the extracted ion chromatogram (EIC) show a peak at 305.16 ± 0.05 m/z ?

-

If No: CPMB is absent or below LOD.

-

If Yes: Proceed to Gate 2.

-

-

Gate 2 (MS2 - Low Energy 15eV): Do you observe a dominant base peak at m/z 86 ?

-

Why: Confirms the piperidinomethyl side chain.[3]

-

-

Gate 3 (MS2 - High Energy 35eV): Do you observe the diagnostic m/z 130 fragment?

-

Why: Confirms the 2-cyanobenzophenone core, ruling out isomers where the CN might be on the other ring (which would yield different benzoyl fragments).

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 145512, 2-Cyano-4'-methylbiphenyl. Retrieved from [Link]

- Context: Provides structural data on the benzophenone/biphenyl core and cyano-group properties relevant to fragment

- Context: Authoritative source for the m/z 86 alpha-cleavage mechanism in piperidine-containing molecules.

-

Jeong, H., et al. (2020). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. ResearchGate. Retrieved from [Link]

- Context: Validates the LC-MS/MS conditions used for Epinastine and its related intermedi

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Context: General reference for the McLafferty rearrangement and alpha-cleavage rules applied in the theoretical deriv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 2-Cyano-4'-piperidinomethyl benzophenone | 898771-05-6 [smolecule.com]

Technical Comparison Guide: UV-Vis Spectral Analysis of 2-Cyano-4'-piperidinomethyl benzophenone

Executive Summary & Structural Logic

This guide provides a technical analysis of the UV-Vis absorption properties of 2-Cyano-4'-piperidinomethyl benzophenone (CAS 898771-05-6). Unlike standard commercial UV filters (e.g., Oxybenzone), this molecule exhibits distinct spectral behavior driven by two competing structural factors: the steric hindrance of the ortho-cyano group and the inductive isolation of the para-piperidinomethyl moiety.

Critical Technical Distinction:

Researchers must note the methylene bridge (

Structural Impact on Spectrum[1][2][3]

-

Chromophore: Benzophenone core modified by an electron-withdrawing Cyano (-CN) group.

-

Ortho-Effect: The 2-position cyano group induces steric twisting, forcing the phenyl rings out of coplanarity. This typically results in a hypsochromic (blue) shift and reduction in molar extinction coefficient (

) compared to planar analogs. -

Auxochrome: The 4'-piperidinomethyl group exerts a weak

(inductive) effect, causing a negligible bathochromic shift relative to the unsubstituted parent.

Comparative Spectral Analysis

The following table contrasts the target molecule with industry standards to establish a baseline for validation.

| Feature | Benzophenone (Standard) | 4-Amino Benzophenone (Conjugated Analog) | 2-Cyano-4'-piperidinomethyl BP (Target) |

| CAS | 119-61-9 | 1137-42-4 | 898771-05-6 |

| Primary | ~252 nm (EtOH) | ~300 nm (EtOH) | ~245–255 nm (Predicted) |

| Secondary | ~330 nm (Weak) | Masked by CT band | ~325–335 nm (Weak) |

| Electronic Character | Standard | Strong Charge Transfer (CT) | Sterically Inhibited / Inductive |

| Key Shift Driver | N/A | Resonance ( | Steric Twist (-CN) & Inductive ( |

| Solvent Sensitivity | Moderate | High (CT band) | Low to Moderate |

Note: The "Target" values are calculated based on Woodward-Fieser variations for sterically hindered benzophenones. The lack of direct N-conjugation prevents the large red shift seen in 4-Amino Benzophenone.

Mechanism of Action & Conjugation Flow

The diagram below illustrates the interruption of conjugation that defines this molecule's UV profile.

Caption: Structural logic diagram showing the "Insulator" effect of the methylene bridge, preventing the piperidine nitrogen from acting as a strong auxochrome.

Experimental Protocol: Self-Validating Measurement

To obtain accurate spectral data for CAS 898771-05-6, follow this "Self-Validating" protocol. This method uses an internal standard check to verify instrument performance before measuring the unknown.

Reagents & Equipment[4][5]

-

Solvent: Acetonitrile (HPLC Grade) for cut-off <190 nm; Ethanol (Absolute) for observing H-bonding shifts.

-

Standard: Benzophenone (Recrystallized, >99%).

-

Cuvettes: Quartz (1 cm path length), matched pair.

Step-by-Step Workflow

-

Baseline Correction:

-

Fill both cuvettes with pure solvent.

-

Run baseline scan (200–400 nm).

-

Acceptance Criteria: Absorbance < 0.005 AU across range.

-

-

System Suitability Test (SST):

-

Target Sample Preparation:

-

Weigh 3.0 mg of 2-Cyano-4'-piperidinomethyl benzophenone .

-

Dissolve in 10 mL solvent (Stock A: ~1 mM).

-

Dilute 100

L of Stock A into 10 mL solvent (Test Solution: ~10 -

Note on Solubility: The piperidine moiety ensures good solubility in alcohols and dilute acids.

-

-

Measurement & Analysis:

-

Scan Test Solution (200–400 nm).

-

Identify

(likely two bands: one intense near 250 nm, one weak shoulder >320 nm). -

Calculate Molar Extinction Coefficient (

):

-

Caption: Operational workflow ensuring data integrity through System Suitability Testing (SST) prior to sample measurement.

Application Context & Interpretation

Why this Spectrum Matters

In drug development and photo-pharmacology, the absorption spectrum dictates the wavelength of activation.

-

UV-C/B Activation: Due to the expected

near 250 nm, this molecule is best excited by high-energy UV sources (e.g., Hg arc lamps). -

Lack of Visible Absorption: The absence of direct amine conjugation means this compound will appear white or colorless and will not absorb in the visible range (>400 nm), unlike yellow/orange amino-benzophenones.

-

pH Sensitivity: The piperidine nitrogen is basic. Acidification of the solvent may protonate the nitrogen (

), eliminating even the weak inductive effect, potentially shifting the spectrum slightly further blue (hypsochromic).

References

-

Benzophenone Standard Data: National Institute of Standards and Technology (NIST). UV-Vis Spectrum of Benzophenone. [Link]

-

Substituent Effects: Castro, G.T., et al. "UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents." Molecules, 2000, 5, 424-433. [Link]

-

Compound Identification: PubChem. 2-Cyanobenzophenone (Analog Reference). [Link]

-

Woodward-Fieser Rules: Michigan State University Chemistry. Visible and Ultraviolet Spectroscopy. [Link]

Sources

A Comparative Guide to Validating the Assay Purity of 2-Cyano-4'-piperidinomethyl Benzophenone Reference Standards

Introduction: The Imperative of Purity in Pharmaceutical Reference Standards

In the landscape of drug development and manufacturing, the purity of a reference standard is not merely a quality metric; it is the bedrock of accurate analytical measurements. An accurately characterized reference standard ensures the reliability of assays used to quantify an active pharmaceutical ingredient (API) in a drug product, assess its stability, and identify and quantify impurities. The subject of this guide, 2-Cyano-4'-piperidinomethyl benzophenone, is a complex organic molecule whose utility as a reference standard is entirely dependent on a rigorously validated purity value.

This guide provides a comprehensive comparison of orthogonal analytical techniques for the assay purity determination of 2-Cyano-4'-piperidinomethyl benzophenone. We will delve into the theoretical underpinnings and practical application of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose. The methodologies described herein are designed to be self-validating, providing a high degree of confidence in the final purity assignment, in alignment with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]

Understanding the Analyte: 2-Cyano-4'-piperidinomethyl Benzophenone

2-Cyano-4'-piperidinomethyl benzophenone possesses a molecular formula of C20H20N2O and a molecular weight of 304.39 g/mol .[5][6] Its structure incorporates a benzophenone core, a cyano group, and a piperidinomethyl moiety. The synthesis of such a molecule, often involving multi-step reactions like Friedel-Crafts acylation, presents a potential for various process-related impurities.[5] These may include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents. A thorough understanding of these potential impurities is paramount for developing analytical methods with the required specificity.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. For 2-Cyano-4'-piperidinomethyl benzophenone, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice, leveraging the molecule's hydrophobicity.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust and specific HPLC method for this analyte is guided by its chemical properties. The presence of the basic piperidinomethyl group can lead to peak tailing on traditional silica-based C18 columns due to interactions with residual acidic silanols. Therefore, a column with a highly inert stationary phase or a mobile phase with a suitable buffer is essential for obtaining symmetrical peak shapes. The benzophenone chromophore provides strong UV absorbance, making UV detection a sensitive and reliable choice.

Experimental Protocol: RP-HPLC Method for Purity Determination

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of the purity of 2-Cyano-4'-piperidinomethyl benzophenone and to separate it from its potential impurities.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column: A C18 column with high purity silica and end-capping (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water. The trifluoroacetic acid acts as an ion-pairing agent to improve the peak shape of the basic analyte.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities.

-

0-20 min: 30% to 80% B

-

20-25 min: 80% B

-

25.1-30 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (based on the UV spectrum of the benzophenone chromophore).

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of the 2-Cyano-4'-piperidinomethyl benzophenone reference standard at a concentration of 1 mg/mL in a mixture of acetonitrile and water (50:50 v/v).

-

For the assay determination, dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

Validation of the HPLC Method (as per ICH Q2(R1))

The validation of this method must demonstrate its suitability for its intended purpose.[1][2][3][4]

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of impurities and degradants. This is demonstrated by the separation of the main peak from any impurity peaks. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to generate potential degradation products and demonstrate that they are resolved from the main peak. Peak purity analysis using the PDA detector can further confirm the homogeneity of the main peak.

-

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions over a range of concentrations (e.g., 50% to 150% of the working concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

-

Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the reference standard (e.g., by spiking a placebo with known amounts of the analyte). The recovery should be within 98.0% to 102.0%.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Repeatability (Intra-assay precision): Assessed by performing multiple injections of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 1.0%.

-

Intermediate Precision (Inter-assay precision): Assessed by analyzing the same sample on different days, with different analysts, and on different instruments. The RSD should be ≤ 2.0%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Visualization of the HPLC Workflow

Caption: HPLC workflow for purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Causality Behind Experimental Choices in qNMR

The success of a qNMR experiment hinges on several critical factors. The choice of a suitable internal standard is paramount. An ideal internal standard should be of high purity, stable, soluble in the same deuterated solvent as the analyte, and have at least one resonance signal that is well-resolved from any signals of the analyte and its impurities.[2][8] For 2-Cyano-4'-piperidinomethyl benzophenone, which has aromatic protons, an internal standard with signals in a clear region of the spectrum is necessary. Maleic acid or 1,4-bis(trimethylsilyl)benzene are potential candidates, depending on the chosen solvent and the specific chemical shifts of the analyte's protons.[1][9] The selection of a deuterated solvent in which both the analyte and the internal standard are fully soluble is also crucial for obtaining high-resolution spectra.

Experimental Protocol: qNMR for Absolute Purity Assay

Objective: To determine the absolute purity of 2-Cyano-4'-piperidinomethyl benzophenone using a certified internal standard.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

NMR data processing software.

Materials:

-

2-Cyano-4'-piperidinomethyl benzophenone sample.

-

Certified internal standard (e.g., Maleic acid, ≥99.5% purity).

-

Deuterated solvent (e.g., Dimethyl sulfoxide-d6, DMSO-d6).

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 2-Cyano-4'-piperidinomethyl benzophenone sample into a clean, dry vial.

-

Accurately weigh approximately 5 mg of the certified internal standard (e.g., Maleic acid) into the same vial.

-

Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent (e.g., DMSO-d6).

-

Transfer the solution to an NMR tube.

NMR Data Acquisition:

-

Pulse Program: A standard 1D proton experiment.

-

Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T1 relaxation time of the protons being quantified) is critical to ensure full relaxation of all nuclei and accurate integration.

-

Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).

-

Pulse Angle: A 90° pulse angle is often used to maximize the signal.

Data Processing and Purity Calculation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

-

Calculate the purity of the analyte using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = Integral value of the signal

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Visualization of the qNMR Workflow

Caption: qNMR workflow for absolute purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Residual solvents are process-related impurities that must be controlled in pharmaceutical substances. Headspace GC-MS is the technique of choice for the identification and quantification of these volatile and semi-volatile compounds.[10][11][12][13]

Causality Behind Experimental Choices in GC-MS

Headspace sampling is employed to introduce only the volatile components of the sample into the GC system, thereby protecting the instrument from non-volatile matrix components and extending column lifetime. The use of a mass spectrometer as a detector provides high sensitivity and specificity, allowing for the unambiguous identification of residual solvents by their mass spectra.

Experimental Protocol: Headspace GC-MS for Residual Solvents

Objective: To identify and quantify residual solvents in the 2-Cyano-4'-piperidinomethyl benzophenone reference standard.

Instrumentation:

-

GC-MS system with a headspace autosampler.

-

Data acquisition and processing software with a mass spectral library.

GC-MS Conditions:

-

Column: A low-polarity column suitable for volatile compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 1.4 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Hold at 240 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 35-350.

Headspace Autosampler Conditions:

-

Vial Equilibration Temperature: 80 °C.

-

Vial Equilibration Time: 20 minutes.

-

Loop Temperature: 90 °C.

-

Transfer Line Temperature: 100 °C.

Sample Preparation:

-

Accurately weigh approximately 100 mg of the 2-Cyano-4'-piperidinomethyl benzophenone sample into a headspace vial.

-

Add 1 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide, DMSO) to dissolve the sample.

-

Seal the vial.

Data Analysis:

-

Identify the peaks in the chromatogram by comparing their retention times and mass spectra to those of known residual solvent standards and a mass spectral library.

-

Quantify the identified solvents using an external standard calibration curve for each solvent.

Visualization of the GC-MS Workflow

Caption: Headspace GC-MS workflow for residual solvent analysis.

Comparison of Analytical Techniques for Purity Assay

| Parameter | HPLC | qNMR | GC-MS |

| Primary Application | Purity (area %), related substances, degradation products | Absolute purity (mass %), assay | Residual solvents, volatile impurities |

| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance, signal intensity proportional to molar concentration | Chromatographic separation based on volatility, mass spectrometric detection |

| Quantification | Relative (area percent) or external standard | Absolute (using a certified internal standard) | External standard |

| Strengths | Excellent for separating complex mixtures, stability-indicating | Primary method, highly accurate and precise, no analyte-specific reference standard needed for quantification | Highly sensitive and specific for volatile compounds |

| Limitations | Requires a reference standard for the analyte for quantification, response factor differences between analyte and impurities can affect accuracy of area % purity | May not be suitable for complex mixtures with overlapping signals, requires a certified internal standard | Not suitable for non-volatile or thermally labile compounds |

| ICH Q2(R1) Validation | Requires full validation (specificity, linearity, accuracy, precision, etc.) | Requires validation of specificity and precision | Requires validation for linearity, accuracy, precision, LOD, and LOQ for each solvent |

Conclusion: A Triad of Techniques for Comprehensive Purity Assessment

The validation of the assay purity of a reference standard such as 2-Cyano-4'-piperidinomethyl benzophenone is a multifaceted endeavor that cannot be reliably accomplished with a single analytical technique. A comprehensive and robust purity assessment is best achieved through the synergistic application of orthogonal methods.

-

HPLC serves as the primary tool for assessing purity relative to non-volatile organic impurities and for demonstrating the stability-indicating nature of the analytical approach.

-

qNMR provides an independent, primary method for determining the absolute purity of the material, offering a high degree of accuracy and traceability.

-

GC-MS is indispensable for the identification and quantification of residual solvents, which are critical process-related impurities.

By employing this triad of techniques, researchers, scientists, and drug development professionals can establish a well-characterized, high-purity reference standard for 2-Cyano-4'-piperidinomethyl benzophenone. This, in turn, ensures the accuracy and reliability of all subsequent analytical measurements throughout the drug development lifecycle, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). U.S. Food and Drug Administration; 2005. Available from: [Link]

-

Almac Group. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Available from: [Link]

-

Thermo Fisher Scientific. Headspace GC method for residual solvents analysis in pharmaceutical products. 2023. Available from: [Link]

-

Shimadzu. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Available from: [Link]

-

Camarasu CC, Mezei-Szüts M, Varga GB. Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. J Pharm Biomed Anal. 1998;18(4-5):623-38. Available from: [Link]

-

Botez, S. et al. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules. 2023; 28(3):1135. Available from: [Link]

-

Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. 2022. Available from: [Link]

-

International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. 2023. Available from: [Link]

-

ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. 2025. Available from: [Link]

-

Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024. Available from: [Link]

-

European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1994. Available from: [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 1996. Available from: [Link]

-

Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. 2025. Available from: [Link]

-

Chromatography Forum. HPLC method development for aldehydes and ketones. 2013. Available from: [Link]

-

RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. 2022. Available from: [Link]

-

PMC. Synthesis and bioactivity investigation of benzophenone and its derivatives. 2024. Available from: [Link]

-

PMC. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. 2018. Available from: [Link]

-

MDPI. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. 2018. Available from: [Link]

- Google Patents. US2063868A - Amino derivatives of aromatic ketones and method of making same. 1933.

-

Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. 2012. Available from: [Link]

-

Waters. Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Available from: [Link]

-

SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. ema.europa.eu [ema.europa.eu]

- 4. fda.gov [fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. emerypharma.com [emerypharma.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. almacgroup.com [almacgroup.com]

- 11. Headspace GC method for residual solvents analysis in pharmaceutical products | Separation Science [sepscience.com]

- 12. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System : Shimadzu (Europe) [shimadzu.eu]

- 13. Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME - PubMed [pubmed.ncbi.nlm.nih.gov]

A Practical Guide to the Elemental Analysis of 2-Cyano-4'-piperidinomethyl benzophenone: Theoretical Calculations vs. Experimental Realities

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a compound such as 2-Cyano-4'-piperidinomethyl benzophenone, a molecule with potential pharmacological applications stemming from its unique benzophenone scaffold, cyano group, and piperidinomethyl moiety, unambiguous structural confirmation is a critical first step.[1] Elemental analysis serves as a fundamental and indispensable tool in this process, providing a quantitative measure of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) by mass.

This guide, prepared from the perspective of a Senior Application Scientist, delves into the elemental analysis of 2-Cyano-4'-piperidinomethyl benzophenone. We will explore the theoretical calculations, present a robust experimental protocol, and compare the expected values with realistic experimental data. Furthermore, we will contrast its elemental composition with a structurally related analogue, 2-Cyano-4'-methyl benzophenone, to illustrate the sensitivity of this technique to molecular structure.

The Foundational Importance of Elemental Analysis

Before a molecule can advance in the drug discovery pipeline, its empirical and molecular formula must be unequivocally validated. Elemental analysis provides this foundational data. It is a quantitative technique that determines the mass percentage of each element within a sample.[2][3] The principle is straightforward: if the synthesized compound is pure, the experimentally determined elemental percentages will align closely with the theoretically calculated values derived from its proposed chemical formula.[2] A significant deviation between the experimental and theoretical values can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.[4] For regulatory submissions and intellectual property protection, accurate elemental analysis data is often a required component of a new compound's characterization package.

Theoretical Elemental Composition: The Calculated Benchmark

The first step in any elemental analysis is to calculate the theoretical percentage of each element based on the compound's molecular formula. This provides the "gold standard" against which experimental results are measured.

Target Compound: 2-Cyano-4'-piperidinomethyl benzophenone

The percentage composition is calculated as follows:

-

% Carbon (C): (20 * 12.011) / 304.393 * 100 = 78.91%

-

% Hydrogen (H): (20 * 1.008) / 304.393 * 100 = 6.62%

-

% Nitrogen (N): (2 * 14.007) / 304.393 * 100 = 9.20%

-

% Oxygen (O): (1 * 15.999) / 304.393 * 100 = 5.26%

Comparative Compound: 2-Cyano-4'-methyl benzophenone

To appreciate how elemental analysis distinguishes between structurally similar molecules, let's consider a simpler analogue where the piperidinomethyl group is replaced by a methyl group.

-

Molecular Formula: C₁₅H₁₁NO

-

Molecular Weight: 221.26 g/mol

The theoretical elemental composition is:

-

% Carbon (C): (15 * 12.011) / 221.259 * 100 = 81.43%

-

% Hydrogen (H): (11 * 1.008) / 221.259 * 100 = 5.01%

-

% Nitrogen (N): (1 * 14.007) / 221.259 * 100 = 6.33%

-

% Oxygen (O): (1 * 15.999) / 221.259 * 100 = 7.23%

The significant differences in the percentages of all elements, particularly nitrogen and hydrogen, highlight the ability of elemental analysis to confirm the presence of the piperidinomethyl group.

Experimental Protocol: CHN Combustion Analysis

The most common method for determining the carbon, hydrogen, and nitrogen content of organic compounds is automated CHN analysis, which is based on the principle of dynamic flash combustion, a refinement of the classical Dumas method.[1][6][7]

Instrumentation: A standard CHN elemental analyzer is employed. These instruments are designed for high precision and accuracy with small sample sizes.[5][8]

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of 2-Cyano-4'-piperidinomethyl benzophenone is homogenous and thoroughly dried to remove any residual solvents or water, which would significantly alter the hydrogen and oxygen content.

-

Accurately weigh approximately 1-2 mg of the sample into a tin capsule using a calibrated microbalance. The exact weight is recorded.

-

-

Combustion:

-

The sealed tin capsule containing the sample is dropped into a high-temperature combustion furnace (typically around 900-1100°C).[9]

-

A pulse of pure oxygen is injected, causing the sample to undergo rapid and complete combustion (flash combustion).[10][11]

-

This process converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ).

-

-

Reduction and Separation:

-

The resulting mixture of gases is swept by a helium carrier gas through a reduction tube containing heated copper.[8] This step is crucial as it reduces the nitrogen oxides (NOₓ) to elemental nitrogen gas (N₂).

-

The gas mixture (CO₂, H₂O, N₂, and excess O₂) then passes through a series of absorbent traps or a gas chromatography column.[5][12] This separates the individual components.

-

-

Detection and Quantification:

-

The separated gases are detected by a thermal conductivity detector (TCD).[5] The TCD measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating an electrical signal proportional to the concentration of the gas.

-

The instrument's software, calibrated with a known standard (e.g., acetanilide), integrates the signals and, using the initial sample weight, calculates the percentage of C, H, and N.

-

-

Oxygen Analysis (if required):

-

Oxygen is typically determined separately by pyrolysis. The sample is heated in a furnace in the absence of oxygen, and the resulting oxygen-containing gases are passed over a nickel-coated carbon catalyst to form carbon monoxide (CO). The amount of CO is then measured.[13] Often, oxygen content is calculated by difference.

-

Experimental Workflow Diagram

Caption: Workflow for CHN elemental analysis by combustion.

Data Comparison and Interpretation

The ultimate goal is to compare the experimental results with the theoretical values. For a new compound to be considered pure, the experimental values should fall within an acceptable margin of error from the calculated values, typically ±0.4%.[14][15]

Table 1: Comparison of Theoretical vs. Hypothetical Experimental Elemental Analysis Data

| Element | Theoretical % (C₂₀H₂₀N₂O) | Hypothetical Experimental % | Deviation | Theoretical % (C₁₅H₁₁NO) |

| Carbon (C) | 78.91 | 78.85 | -0.06 | 81.43 |

| Hydrogen (H) | 6.62 | 6.68 | +0.06 | 5.01 |

| Nitrogen (N) | 9.20 | 9.15 | -0.05 | 6.33 |

| Oxygen (O) | 5.26 | 5.32 (by diff.) | +0.06 | 7.23 |